molecular formula C15H17ClN2O2 B10979143 7-chloro-N-(3-methylbutyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

7-chloro-N-(3-methylbutyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B10979143
M. Wt: 292.76 g/mol
InChI Key: IDSOGCHXXLKMMB-UHFFFAOYSA-N
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Description

7-chloro-N-(3-methylbutyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a chemical compound that belongs to the quinoline family. This compound is known for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The structure of this compound includes a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of a chloro group at the 7th position and a carboxamide group at the 3rd position further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(3-methylbutyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Chloro Group: The chloro group can be introduced through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid derivative with an amine, such as 3-methylbutylamine, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(3-methylbutyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.

    Substitution: The chloro group at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

7-chloro-N-(3-methylbutyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as an antimalarial agent, similar to other quinoline derivatives like chloroquine.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Chemical Biology: The compound is used as a probe to study cellular processes and pathways.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-chloro-N-(3-methylbutyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets in the cell. The compound can inhibit the activity of certain enzymes or receptors, leading to disruption of cellular processes. For example, in the case of its antimalarial activity, the compound may interfere with the heme detoxification pathway in Plasmodium parasites, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.

    Hydroxychloroquine: Another antimalarial agent with an additional hydroxyl group.

    Quinacrine: A compound with a similar structure used as an antiprotozoal agent.

Uniqueness

7-chloro-N-(3-methylbutyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other quinoline derivatives. The presence of the 3-methylbutyl group and the carboxamide functionality can influence its interaction with biological targets and its overall efficacy as a therapeutic agent.

Properties

Molecular Formula

C15H17ClN2O2

Molecular Weight

292.76 g/mol

IUPAC Name

7-chloro-N-(3-methylbutyl)-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C15H17ClN2O2/c1-9(2)5-6-17-15(20)12-8-18-13-7-10(16)3-4-11(13)14(12)19/h3-4,7-9H,5-6H2,1-2H3,(H,17,20)(H,18,19)

InChI Key

IDSOGCHXXLKMMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1=CNC2=C(C1=O)C=CC(=C2)Cl

Origin of Product

United States

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